N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-methylglycine
Overview
Description
N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-methylglycine is a useful research compound. Its molecular formula is C9H12N6O2 and its molecular weight is 236.23 g/mol. The purity is usually 95%.
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Biological Activity
N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-methylglycine (CAS No. 1353000-14-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanism of action, potential therapeutic applications, and related research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Kinases : Research indicates that derivatives of this compound can act as inhibitors of mTOR and PI3K pathways, which are critical in cell growth and proliferation. This inhibition can lead to reduced tumor growth in various cancer models .
- Selective Protein Interactions : The compound has shown the ability to selectively inhibit USP28, a deubiquitinating enzyme involved in regulating protein stability and signaling pathways related to cancer progression.
Anticancer Properties
Several studies have reported on the anticancer properties of compounds related to this compound:
- Cell Line Studies : In vitro assays have demonstrated significant cytotoxicity against various human tumor cell lines. For instance, compounds with similar structural motifs exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-(propylthio)-3-benzyl-N-(furan-2-ylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine | Contains furan substituent | Anticancer activity |
3-benzyl-N-cyclopropyl-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine | Benzyl group enhances activity | Inhibitor of USP28 |
Other Biological Activities
In addition to anticancer effects, this compound may exhibit other pharmacological activities:
- Antimicrobial Effects : Some derivatives have shown potential against bacterial pathogens such as Helicobacter pylori, indicating a broader spectrum of biological activity beyond oncology .
Case Studies and Research Findings
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor burden compared to controls. These studies highlighted the compound's potential as a therapeutic agent in cancer treatment.
- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that the compound induces apoptosis in cancer cells through caspase activation and modulation of apoptotic pathways.
Properties
IUPAC Name |
2-[(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-methylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O2/c1-3-15-9-7(12-13-15)8(10-5-11-9)14(2)4-6(16)17/h5H,3-4H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDSXTKPSZRADP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N(C)CC(=O)O)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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